molecular formula C9H7NO6 B032747 3-(Methoxycarbonyl)-5-nitrobenzoic acid CAS No. 1955-46-0

3-(Methoxycarbonyl)-5-nitrobenzoic acid

Cat. No. B032747
CAS RN: 1955-46-0
M. Wt: 225.15 g/mol
InChI Key: ZCRNIIJXDRYWDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Methoxycarbonyl)-5-nitrobenzoic acid often involves multicomponent condensation reactions or specific substitutions on aromatic rings. For instance, substituted 2-aminobenzo[b]pyrans, which share a similar synthetic pathway, were synthesized via three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, highlighting a method that could potentially be adapted for the synthesis of 3-(Methoxycarbonyl)-5-nitrobenzoic acid (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular and crystal structure of related compounds can be determined using X-ray diffraction analysis, providing insights into the spatial arrangement and electronic structure of 3-(Methoxycarbonyl)-5-nitrobenzoic acid. For example, crystal structure studies on related compounds reveal details about their hydrogen-bonding patterns and crystal packing, which are crucial for understanding the physical properties and reactivity of 3-(Methoxycarbonyl)-5-nitrobenzoic acid (Quiroga et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 3-(Methoxycarbonyl)-5-nitrobenzoic acid or its derivatives include Knoevenagel reactions, which lead to the formation of various cinnamic acid derivatives. Such reactions underline the compound's versatility in synthetic chemistry and its potential as a precursor for more complex molecules (Havaldar et al., 2004).

Physical Properties Analysis

The physical properties of 3-(Methoxycarbonyl)-5-nitrobenzoic acid and its derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application in various fields. Studies on similar compounds provide valuable insights into these properties, which can be correlated with the behavior of 3-(Methoxycarbonyl)-5-nitrobenzoic acid in different environments (Yeong et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds, potential for forming specific derivatives, and stability under various conditions, is crucial for the application of 3-(Methoxycarbonyl)-5-nitrobenzoic acid in synthetic chemistry and materials science. Research into similar compounds' reactivity and chemical behavior offers a foundation for predicting and exploiting the chemical properties of 3-(Methoxycarbonyl)-5-nitrobenzoic acid (D'angelo et al., 2011).

Safety And Hazards

Safety and hazards associated with similar compounds have been documented . For instance, personal protective equipment/face protection is recommended when handling these compounds. They should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

3-methoxycarbonyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRNIIJXDRYWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883784
Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)-5-nitrobenzoic acid

CAS RN

1955-46-0
Record name 1-Methyl 5-nitro-1,3-benzenedicarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-nitrohydrogen.isophthalate
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Record name 1,3-BENZENEDICARBOXYLIC ACID, 5-NITRO-, 1-METHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Choi, G Vaidyanathan, E Koumarianou… - Nuclear medicine and …, 2014 - Elsevier
Introduction N-succinimidyl 4-guanidinomethyl-3-[ ⁎ I]iodobenzoate ([ ⁎ I]SGMIB) has shown promise for the radioiodination of monoclonal antibodies (mAbs) and other proteins that …
Number of citations: 19 www.sciencedirect.com
S He - 2019 - search.proquest.com
Nicotinic acid adenine dinucleotide phosphate (NAADP), a derivate of nicotinamide adenine dinucleotide phosphate (NADP), has been shown to be a potent intracellular second …
Number of citations: 3 search.proquest.com
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
A series of 94 benzoic acid derivatives was synthesized and tested for its ability to inhibit influenza neuraminidase. The enzyme−inhibitor complex structure was determined by X-ray …
Number of citations: 123 pubs.acs.org
Y Takano, M Koizumi, R Takarada… - Journal of Molecular …, 2003 - Elsevier
… A starting compound, 3-methoxycarbonyl-5-nitrobenzoic acid 4, was reduced with the borane–dimethylsulfide complex, and catalytic hydrogenation was then followed by iodination to …
Number of citations: 16 www.sciencedirect.com
YJ Wu, Y Zhang, AC Good, CR Burton, JH Toyn… - Bioorganic & medicinal …, 2009 - Elsevier
A series of N-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-(3-methoxybenzylamino)-butan-2-yl)benzamides has been synthesized as BACE inhibitors. A variety of P2 and P3 …
Number of citations: 23 www.sciencedirect.com
C Maugeri, MA Alisi, C Apicella, L Cellai… - Bioorganic & medicinal …, 2008 - Elsevier
Human Rhinovirus (HRV) is the most important aetiologic agent of common cold in adults and children. HRV is a single-stranded, positive sense RNA virus and, despite the high level of …
Number of citations: 62 www.sciencedirect.com
MP Joshi, A Chaudhari, PS Kharkar… - Mini-Reviews in …, 2021 - ingentaconnect.com
Historically, the use of Iodinated Contrast Media (ICM) for diagnostic purposes, particularly radiography and Computed Tomography (CT), is well-known. Many of the ICM are included …
Number of citations: 0 www.ingentaconnect.com
M Monier, D Abdel-Latif, A El-Mekabaty… - Synthetic …, 2020 - Taylor & Francis
The present study describes recent advances in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. The main sections included the …
Number of citations: 12 www.tandfonline.com
JJ Parlow, BL Case, TA Dice, RL Fenton… - Journal of medicinal …, 2003 - ACS Publications
Structure-based drug design (SBDD) and polymer-assisted solution-phase (PASP) library synthesis were used to develop a series of pyrazinone inhibitors of the Tissue Factor/Factor …
Number of citations: 96 pubs.acs.org
Y Feng, Z Zhou, D McDougald, RL Meshaw… - Nuclear medicine and …, 2021 - Elsevier
Introduction As a consequence of their small size, high stability and high affinity, single domain antibody fragments (sdAbs) are appealing targeting vectors for radiopharmaceutical …
Number of citations: 16 www.sciencedirect.com

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